molecular formula C7H4BrN3O2 B13468829 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B13468829
M. Wt: 242.03 g/mol
InChI Key: MGLMOMNGRVATEF-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 4. This structure combines a rigid aromatic system with reactive functional groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves cyclocondensation reactions of pyruvic acids with substituted 5-aminopyrazoles under thermal or microwave conditions . The bromine atom enhances electrophilic substitution reactivity, while the carboxylic acid group facilitates derivatization for drug discovery, particularly in targeting cystic fibrosis transmembrane conductance regulator (CFTR) correctors and antimicrobial agents .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-1-2-4(7(12)13)9-6(3)11-10-5/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

MGLMOMNGRVATEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Ethyl Ester Intermediate and Sodium Nitrite Diazotization (Patent CN102911174A)

  • Key Intermediate: 6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester (ethyl ester derivative of the target compound).
  • Reaction Conditions: The preparation involves reacting an intermediate compound (referred to as compound V) with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 °C to 0 °C).
  • Process Highlights:
    • Diazotization under mild acidic conditions facilitates the formation of the pyrazolo[4,3-b]pyridine core with bromine substitution.
    • The method is noted for high yield (>90%), simplicity, and mild conditions.
    • Post-reaction workup is straightforward, enhancing operational convenience.
  • Yield and Purity: Yields are typically above 90%, with high purity achieved due to mild reaction conditions and easy purification steps.
  • Additional Notes: The molar ratio of compound V to sodium nitrite is optimized between 1:1 and 1:2 for best results.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Diazotization Compound V + NaNO2 + dilute acid −5 to 0 >90 Mild acidic conditions, high yield

Bromination of 1H-pyrazolo[3,4-b]pyridine Derivatives (Journal of Inorganic Chemistry, 2011)

  • Starting Material: 1H-pyrazolo[3,4-b]pyridine.
  • Bromination Process:
    • The compound is suspended with anhydrous sodium acetate in glacial acetic acid.
    • Bromine is added slowly at room temperature, followed by heating at 110–115 °C for 2.5–3 hours.
    • Upon completion, water is added to precipitate the brominated product.
  • Yield: After purification by column chromatography, the brominated intermediate (5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine) is obtained in approximately 72.6% yield.
  • Subsequent Steps: The methyl group at position 3 can be oxidized or converted to the carboxylic acid group at position 6 through further functionalization steps.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Bromination Bromine, sodium acetate, glacial acetic acid RT then 110–115 72.6 Bromination at 5-position

Multi-Component Bicyclization and Palladium-Catalyzed Coupling Reactions (Journal of Organic Chemistry, 2014; Journal of Medicinal Chemistry, 2022)

  • Synthetic Strategy:
    • The pyrazolo[3,4-b]pyridine core is constructed via multi-component reactions involving bicyclization.
    • Palladium-catalyzed C-N and Suzuki coupling reactions are employed to introduce substituents including bromine and carboxylic acid functionalities.
  • Key Intermediates:
    • Protected pyrazolo[3,4-b]pyridine intermediates (e.g., SEM-protected cores).
    • Intermediates bearing bromine substituents are functionalized further via Suzuki coupling with boronic acid derivatives.
  • Advantages:
    • High structural diversity and functional group tolerance.
    • Enables late-stage functionalization to install the carboxylic acid group at the 6-position.
  • Yields: Moderate to good yields (61–82%) depending on the specific step and substituents.
Step Catalyst/Reagents Yield (%) Notes
Palladium-catalyzed C-N coupling Pd catalyst, aryl halides 70–90 Introduces amino substituents
Suzuki coupling Pd catalyst, boronic acids 61–82 Introduces aryl or carboxyl groups
Deprotection Acidic conditions >90 Removes protecting groups

Functionalization via Sulfonamide Derivatives (Current Chemistry Letters, 2019)

  • Approach:
    • 5-Bromo-1H-pyrazolo[3,4-b]pyridine is iodinated to form 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
    • This intermediate undergoes copper-catalyzed coupling with sulfonamide derivatives.
    • The process yields functionalized derivatives with potential biological activity.
  • Relevance: Though focused on sulfonamide derivatives, the synthetic route demonstrates the versatility of brominated pyrazolopyridine intermediates for further elaboration.
  • Yields: Moderate to good yields reported for coupling reactions.
Step Catalyst/Reagents Yield (%) Notes
Iodination Iodine, 5-bromo-pyrazolopyridine Moderate Forms dihalogenated intermediate
Copper-catalyzed coupling Cu catalyst, sulfonamide derivatives Moderate Functionalization for bioactivity
  • Summary Table of Preparation Methods
Method Key Steps Reaction Conditions Yield Range (%) Advantages
Diazotization with Sodium Nitrite Compound V + NaNO2 + acid −5 to 0 °C, dilute acid >90 Mild, simple, high yield
Bromination in Acetic Acid Bromine, sodium acetate, heating RT then 110–115 °C ~72.6 Straightforward bromination
Pd-Catalyzed Couplings C-N and Suzuki couplings Varied, Pd catalysts 61–90 Versatile, enables late-stage modification
Copper-Catalyzed Coupling Iodination + coupling with sulfonamides Moderate temperature Moderate Functional group diversity
  • Research Findings and Practical Considerations
  • The diazotization method using sodium nitrite under acidic conditions is favored for industrial synthesis due to its simplicity, mild conditions, and high yield.
  • Bromination using bromine in acetic acid is a classical approach to introduce the bromine substituent at the 3-position, which can be followed by oxidation or carboxylation steps to install the carboxylic acid at the 6-position.
  • Palladium-catalyzed coupling reactions provide a flexible platform for structural diversification, essential for medicinal chemistry optimization.
  • Functionalization with sulfonamide derivatives demonstrates the compound's utility as a scaffold for biologically active molecules with antibacterial and antioxidant properties.
  • Conclusion

The preparation of 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves several well-established synthetic routes, including diazotization of ethyl ester intermediates, bromination of pyrazolopyridine cores, and palladium-catalyzed coupling reactions. The choice of method depends on the desired scale, purity, and functionalization requirements. The diazotization approach offers a high-yield, mild, and operationally simple method, while palladium-catalyzed reactions provide versatility for further derivatization. These methods collectively support the compound's role as a valuable pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-b]pyridine Core

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid
  • Substituents : Isopropyl group at N1, carboxylic acid at C5.
  • Properties : The bulky isopropyl group at N1 may hinder interactions with hydrophobic binding pockets compared to bromine at C3. This derivative is commercially available, with pricing varying by scale (e.g., €243/g for 1g) .
  • Applications : Used as a building block in kinase inhibitor synthesis.
3-Cyclobutyl-1-(4-fluorophenyl)-4-(4-methoxy-[1,4′-bipiperidin]-1′-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic Acid
  • Substituents : Cyclobutyl at C3, 4-fluorophenyl at N1, bipiperidinyl at C4.
  • Properties : The cyclobutyl and bipiperidinyl groups enhance solubility and target affinity. This compound is a key intermediate in GLPG2737, a CFTR corrector for cystic fibrosis .
  • SAR Insight : Fluorine at N1 improves potency, while bipiperidinyl at C4 optimizes pharmacokinetics .
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Substituents : Chlorobenzyl at N1, methyl at C3, phenyl at C6.
  • Molecular weight: 377.83 g/mol .
  • Applications : Explored in anti-inflammatory and CNS-targeted therapies.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Evidence ID
3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid Br (C3), COOH (C6) 242.03 CFTR correctors, antimicrobials
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid iPr (N1), COOH (C6) 219.23 Kinase inhibitors
3-Cyclobutyl-1-(4-fluorophenyl)-[...]-6-carboxylic acid Cyclobutyl (C3), F-Ph (N1) 509.56 CFTR correction (GLPG2737)
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-... Cl-Bn (N1), Me (C3), Ph (C6) 377.83 CNS therapeutics

Heterocyclic Analogues with Different Cores

Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives
  • Core Difference : Pyrrolo[3,2-b]pyridine replaces the pyrazole ring with a pyrrole.
  • Example : 7-Oxo-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives.
  • Properties: Exhibit moderate antimicrobial activity against Shigella sonnei and gram-negative bacteria.
Imidazo[4,5-b]pyridine Carboxylic Acids
  • Core Difference : Imidazole ring fused with pyridine.
  • Example : 4-Methyl-1-piperazinecarboxylic acid ester derivatives.
  • Applications : Used in CNS depressants (e.g., Eszopiclone derivatives). The imidazole ring increases basicity, influencing blood-brain barrier penetration .

Impact of Substituents on Bioactivity and Reactivity

  • Bromine at C3 : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) and may improve binding to halogen-bonding pockets in enzymes .
  • Carboxylic Acid at C6 : Facilitates salt formation and hydrogen bonding, critical for solubility and target engagement. Derivatives with esterified COOH (e.g., methyl esters) are prodrug candidates .
  • Substituent Position : SAR studies show that meta- or para-fluoro groups on N1-phenyl improve CFTR correction potency by 2–3-fold compared to unsubstituted analogues .

Biological Activity

3-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a notable compound in medicinal chemistry, particularly recognized for its biological activity. This article will delve into its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazolo ring fused with a pyridine structure, which contributes to its unique pharmacological properties. The presence of the bromine atom at the 3-position and the carboxylic acid functional group at the 6-position enhances its reactivity and biological interactions.

Molecular Formula

  • Chemical Formula : C_7H_5BrN_2O_2
  • CAS Number : 1234616-46-6

Anticancer Properties

Recent studies have highlighted the potential of 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For instance, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines, including A172 and U87MG, with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives can inhibit COX-2 activity, a key enzyme involved in inflammation. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at various positions on the pyrazolo ring can lead to enhanced potency and selectivity. For example:

Position Modification Effect
3BrominationIncreased binding affinity to TBK1
6Carboxylic acidEnhanced solubility and bioavailability

Case Studies

  • TBK1 Inhibition Study : A derivative of 3-bromo-1H-pyrazolo[3,4-b]pyridine was tested for its ability to inhibit TBK1 in THP-1 cells. The study found that it effectively reduced the expression of TBK1 downstream genes involved in inflammatory responses .
  • COX Inhibition Assay : In a comparative study of several pyrazolo derivatives, one compound showed an IC50 value of 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclocondensation of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids or pyruvic acid derivatives. Key reagents include acetic acid for cyclization under conventional heating or microwave irradiation .
  • Methodological Tip : Optimize temperature (80–120°C) and solvent polarity to minimize side products. For example, microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields (54–75%) compared to conventional methods .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify bromine and carboxylic acid substituents. The bromine atom at position 3 typically shows a deshielded aromatic proton signal (δ 8.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts like dehalogenated derivatives .

Q. What is the solubility profile of this compound, and how does it impact experimental design?

  • The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces stability in aqueous basic conditions. Pre-dissolve in DMSO (10–20 mM stock) for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions at the pyrazolo[3,4-b]pyridine core be addressed?

  • The bromine atom at position 3 is highly reactive toward nucleophilic substitution (e.g., Suzuki coupling). To prevent competing reactions at the carboxylic acid group, protect it as a methyl ester before functionalization .
  • Case Study : Use Pd(PPh3_3)4_4 as a catalyst for aryl boronic acid coupling at position 3, achieving >80% yield in toluene/ethanol (3:1) at 80°C .

Q. What strategies are effective for analyzing contradictory biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) : Compare derivatives with halogen substitutions (e.g., chloro vs. bromo) or modified cores (e.g., pyrazolo[3,4-d]pyrimidine). For example, bromine enhances PI3Kα inhibition (IC50_{50} = 0.8 nM) compared to chlorine (IC50_{50} = 2.3 nM) due to stronger charge interactions with Lys802 .
  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects from experimental variability .

Q. How can side reactions during cyclocondensation be minimized to improve scalability?

  • Side Reaction : Formation of isoxazole byproducts via competing oxidation pathways.
  • Mitigation : Use zinc oxide nanoparticles as catalysts to enhance regioselectivity and reduce reaction time. Scale-up trials show 90% purity at 10-g scale with this approach .

Methodological Guidance for Data Interpretation

Interpreting contradictory cytotoxicity results in cancer cell lines

  • Hypothesis Testing : Evaluate whether discrepancies arise from differential expression of target enzymes (e.g., PI3Kα in prostate vs. breast cancer cells). Validate via Western blotting or RNA interference .
  • Dose-Response Analysis : Use Hill slope modeling to distinguish between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .

Optimizing fluorescent probe design using this compound’s derivatives

  • Derivatization : Introduce zinc-binding groups (e.g., quinoline) at position 6 while retaining the bromine substituent for stability.
  • Validation : Measure fluorescence quantum yield (Φ) in buffer vs. cellular lysate to account for environmental quenching .

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